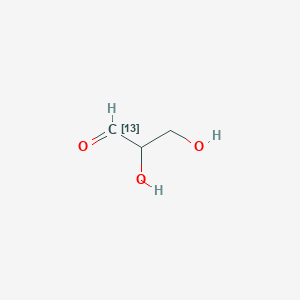

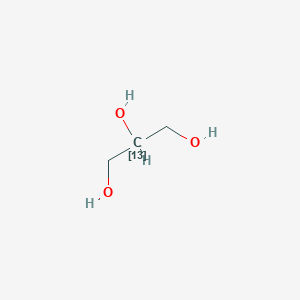

Glycerol-2-13C

概要

説明

Glycerol-2-13C is a versatile compound with a wide variety of applications. It can be used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard . It is the labelled analogue of Glycerol .

Synthesis Analysis

Glycerol-2-13C can be synthesized using [2-13C]-glycerol as the carbon source during protein overexpression . This selective isotope labeling scheme has been evaluated for the measurement of excited state 13Cα chemical shifts using Carr–Purcell–Meiboom–Gill (CPMG) relaxation dispersion (RD) experiments .Molecular Structure Analysis

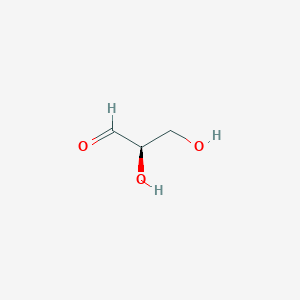

The linear formula of Glycerol-2-13C is (HOCH2)213CHOH . Its molecular weight is 93.09 .Chemical Reactions Analysis

Glycerol-2-13C can be used in 13C metabolic flux analysis to investigate the carbon flux through the central carbon metabolism in various organisms under heterotrophic and mixotrophic growth conditions . It can also be used in the measurement of excited state 13Cα chemical shifts .Physical And Chemical Properties Analysis

Glycerol-2-13C is a colorless, clear, viscous liquid . It has a refractive index of 1.474 (lit.), a boiling point of 182 °C (lit.), a melting point of 20 °C (lit.), and a density of 1.275 g/mL at 25 °C .科学的研究の応用

Biomolecular Nuclear Magnetic Resonance (NMR)

Glycerol-2-13C is used in Biomolecular NMR . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.

Clinical Mass Spectrometry (MS)

In Clinical MS , Glycerol-2-13C is used . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.

Hyperpolarization

Glycerol-2-13C is used in Hyperpolarization . Hyperpolarization of a substance in NMR spectroscopy enhances the sensitivity of an experiment, which is useful in medical imaging for detecting low concentrations of metabolites.

Metabolism Studies

Glycerol-2-13C is used in studies of Metabolism . It helps in tracing the path of carbon through metabolic pathways and enables the study of fluxomes, which are the rates of turnover of molecules through a metabolic pathway.

Metabolomics

In Metabolomics , Glycerol-2-13C is used . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.

Magnetic Resonance Imaging/Spectroscopy (MRI/MRS)

Glycerol-2-13C is used in MRI/MRS . MRI is a medical imaging technique used in radiology to form pictures of the anatomy and the physiological processes of the body. MRS is a specialized technique associated with MRI, which provides metabolic information about the body’s internal structures.

Proteomics

In Proteomics , Glycerol-2-13C is used . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Microbial Cell Research

Glycerol-2-13C is used in Microbial Cell Research . For instance, it has been used in the study of glycerol assimilation in Saccharomyces cerevisiae . This research can lead to the production of useful chemicals using microbial cells.

Safety and Hazards

作用機序

Target of Action

Glycerol-2-13C is a labeled form of glycerol, a versatile compound that has a wide variety of applications . It is primarily used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .

Biochemical Pathways

Glycerol-2-13C, as a labeled form of glycerol, is likely involved in similar biochemical pathways as glycerol. Glycerol is a key component in glycolysis and gluconeogenesis, serving as a substrate for these metabolic pathways .

特性

IUPAC Name |

(213C)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436367 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol-2-13C | |

CAS RN |

82425-96-5 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

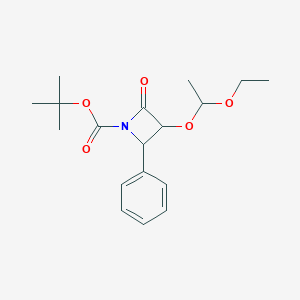

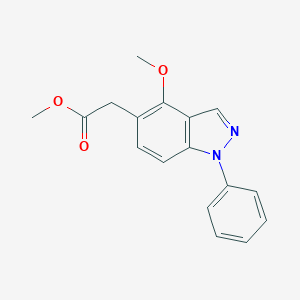

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

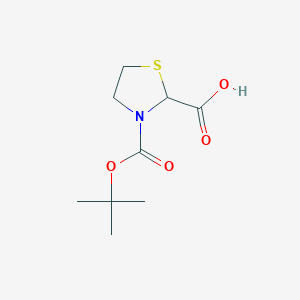

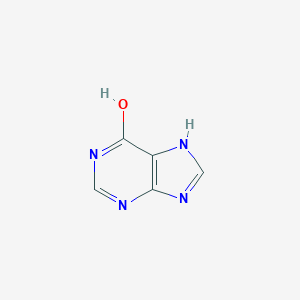

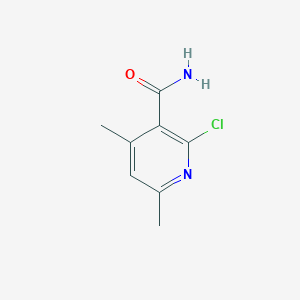

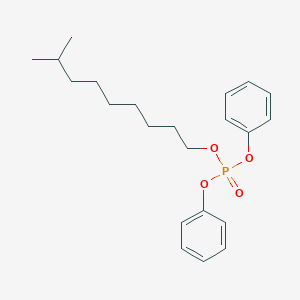

Feasible Synthetic Routes

Q & A

Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?

A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。